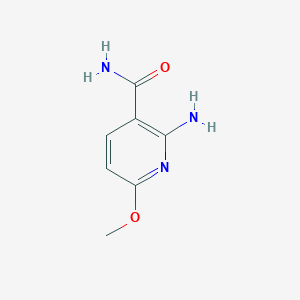
2-Amino-6-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methoxynicotinamide is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of nicotinamide and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxynicotinamide typically involves several steps. One common method includes the following steps:
For example, a sequential microwave-induced regioselective 6-methoxylation, followed by esterification, and final deprotection under flow reaction hydrogenation conditions can be used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Amino-6-methoxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and modulation of metabolic pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methoxynicotinamide primarily involves the inhibition of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-methionine to nicotinamide, producing S-adenosyl-homocysteine and 1-methylnicotinamide . By inhibiting NNMT, this compound can modulate metabolic pathways and has potential therapeutic effects in conditions like obesity and diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxynicotinamide: A closely related compound with similar NNMT inhibitory activity.
5-Amino-1-methylquinoline: Another NNMT inhibitor with distinct structural features.
Uniqueness
2-Amino-6-methoxynicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties. Its ability to inhibit NNMT with high potency makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-amino-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,8,10)(H2,9,11) |
Clé InChI |
NNPZBGMSKXLIDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















